

Application Notes and Protocols for the Spectroscopic Analysis of Brallobarbital

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Compound of Interest

Compound Name: *Brallobarbital*

Cat. No.: *B1196821*

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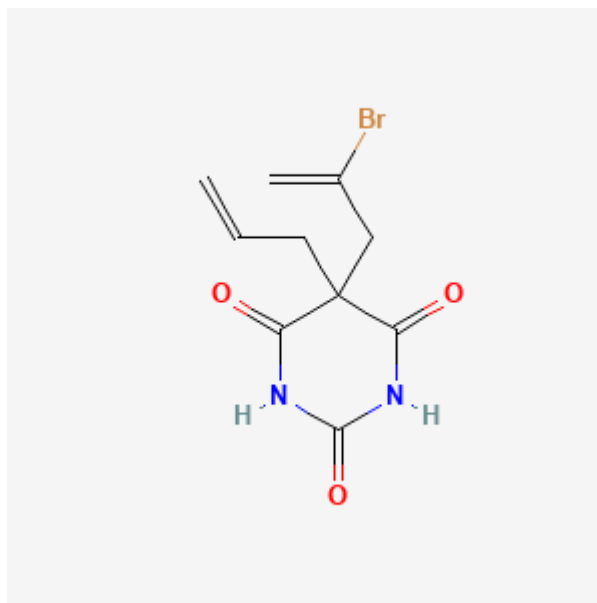
These application notes provide a detailed overview of the spectroscopic techniques used to elucidate and confirm the chemical structure of **Brallobarbital**. The protocols outlined below are intended to serve as a guide for the qualitative and quantitative analysis of this compound.

Chemical Information

Brallobarbital is a barbiturate derivative characterized by the presence of both an allyl and a 2-bromoallyl substituent at the 5-position of the barbituric acid ring.^[1]

Property	Value
IUPAC Name	5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione[2]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O ₃ [3]
Molecular Weight	287.11 g/mol [3]
CAS Number	561-86-4[2]

Chemical Structure



Mass Spectrometry Analysis

Mass spectrometry is a primary technique for the identification and quantification of **Brallobarbital**. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitive detection of **Brallobarbital**, often following a derivatization step to improve volatility and chromatographic performance.

2.1.1. Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of **Brallobarbital** is characterized by several key fragments. The molecular ion peak is often weak or absent due to the lability of the molecule.^[4]^[5] The fragmentation pattern is dominated by the loss of the allyl and bromoallyl side chains.

Table 1: Key Mass Fragments of **Brallobarbital** from GC-MS (EI)

m/z	Proposed Fragment Identity	Relative Intensity
286/288	[M] ⁺ (Molecular Ion)	Low
245/247	[M - C ₃ H ₅] ⁺ (Loss of allyl group)	Moderate
207	[M - Br] ⁺	High ^[2]
165	[M - C ₃ H ₄ Br] ⁺ (Loss of bromoallyl group)	High ^[2]
41	[C ₃ H ₅] ⁺ (Allyl cation)	High ^[2]

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments (e.g., M and M+2 peaks).

2.1.2. GC-MS Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

I. Sample Preparation (from Urine)

- To 1 mL of urine, add an internal standard (e.g., 5,5-diethylbarbituric acid).
- Adjust the pH to 5-6 with an appropriate buffer (e.g., acetate buffer).
- Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. For improved peak shape and volatility, derivatization (e.g., methylation with trimethylanilinium hydroxide) can be performed.[\[1\]](#)

II. Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

2.1.3. GC-MS Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **Brallobarbital**.

Infrared (IR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the **Brallobarbital** molecule.

Predicted IR Absorption Bands

The IR spectrum of **Brallobarbital** is expected to show characteristic absorption bands corresponding to the functional groups of the barbiturate ring and the allyl and bromoallyl side chains.

Table 2: Predicted IR Absorption Bands for **Brallobarbital**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3100	N-H	Stretching
3100-3000	=C-H	Stretching (alkene)
2980-2850	C-H	Stretching (alkane)
1750-1680	C=O	Stretching (amide, imide)
1650-1630	C=C	Stretching (alkene)
1440-1395	C-N	Stretching
990-910	=C-H	Bending (alkene)
750-650	C-Br	Stretching

FTIR Experimental Protocol

This protocol describes the analysis of a solid sample of **Brallobarbital** using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[\[6\]](#)[\[7\]](#)

I. Sample Preparation

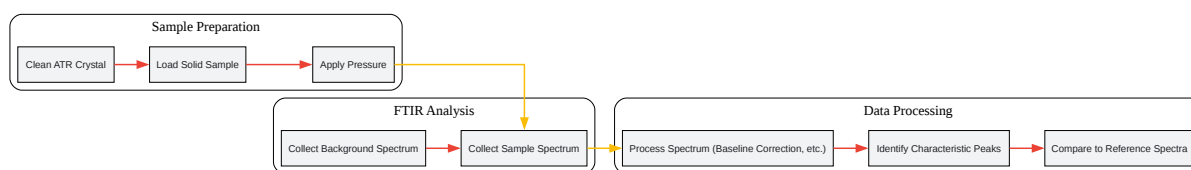
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[7\]](#)
- Place a small amount of the solid **Brallobarbital** sample onto the ATR crystal.
- Apply consistent pressure to ensure good contact between the sample and the crystal.

II. Instrumentation and Conditions

- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
- Accessory: Universal ATR (uATR) accessory.[\[7\]](#)
- Spectral Range: 4000-400 cm⁻¹.[\[7\]](#)
- Resolution: 4 cm⁻¹.[\[7\]](#)

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

FTIR Analysis Workflow Diagram



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Caption: Workflow for the FTIR analysis of **Brallobarbital**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Brallobarbital**. While specific NMR data for **Brallobarbital** is not readily available in the literature, the expected chemical shifts can be predicted based on the structure and data from similar barbiturates.

Predicted ^1H NMR Chemical Shifts

Table 3: Predicted ^1H NMR Chemical Shifts for **Brallobarbital**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0	Singlet	2H	N-H (barbiturate ring)
5.7-5.9	Multiplet	1H	-CH=CH ₂ (allyl)
5.0-5.2	Multiplet	2H	-CH=CH ₂ (allyl)
~5.5	Singlet	1H	=CH ₂ (bromoallyl, one proton)
~5.3	Singlet	1H	=CH ₂ (bromoallyl, other proton)
~2.6	Doublet	2H	-CH ₂ - (allyl)
~2.8	Singlet	2H	-CH ₂ - (bromoallyl)

Note: Solvent is typically DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts

Table 4: Predicted ¹³C NMR Chemical Shifts for **Brallobarbital**

Chemical Shift (δ , ppm)	Assignment
~170	C=O (barbiturate ring)
~150	C=O (barbiturate ring)
~132	-CH=CH ₂ (allyl)
~125	=C(Br)- (bromoallyl)
~118	-CH=CH ₂ (allyl)
~115	=CH ₂ (bromoallyl)
~55	C5 of barbiturate ring
~40	-CH ₂ - (allyl)
~42	-CH ₂ - (bromoallyl)

NMR Experimental Protocol

I. Sample Preparation

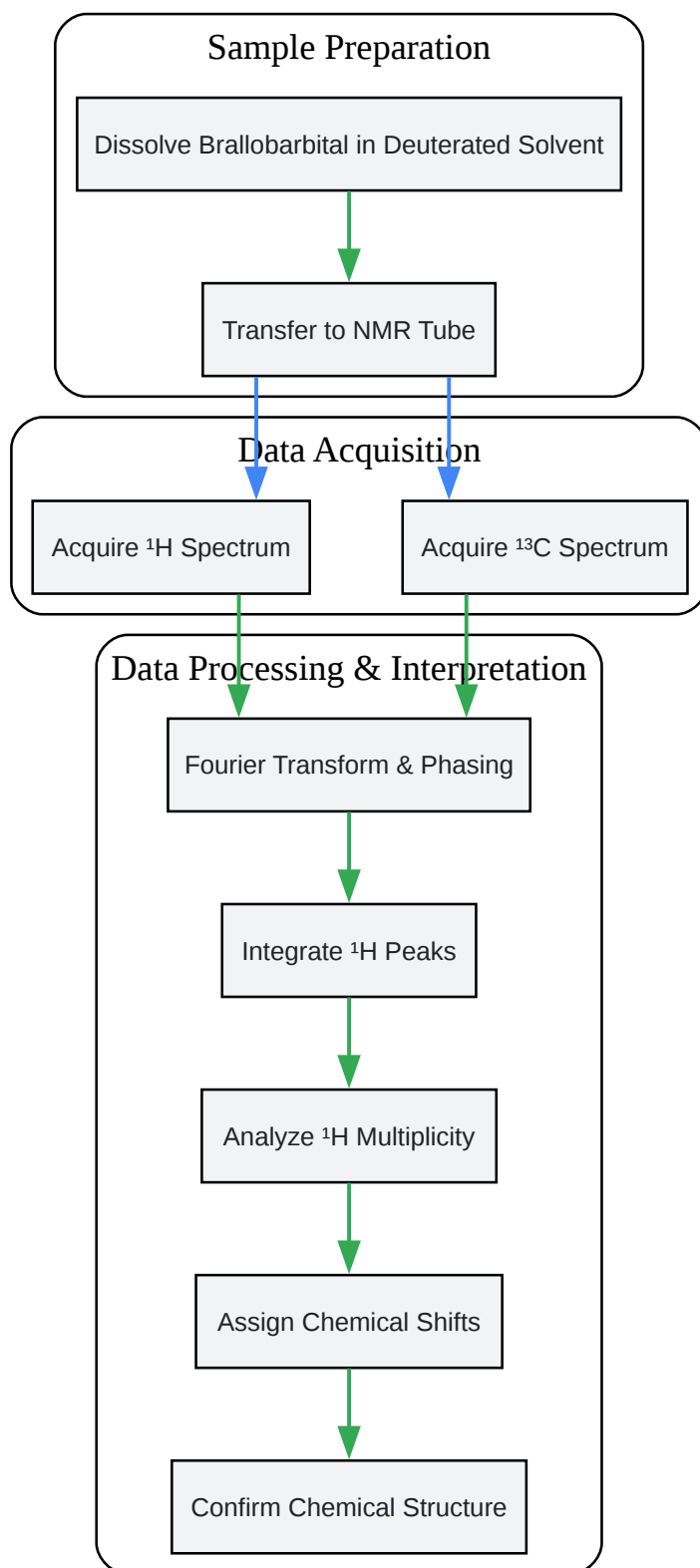
- Dissolve 5-10 mg of **Brallobarbitol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

II. Instrumentation and Conditions

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm broadband probe.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse Program: zg30

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

NMR Analysis Logical Diagram



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Caption: Logical workflow for NMR analysis of **Brallobarbital**.

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